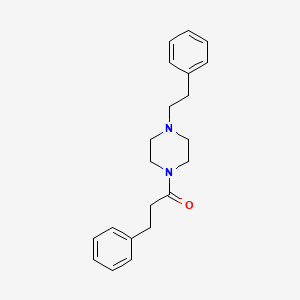
1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine
Overview
Description
1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine, also known as PEP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine is believed to exert its effects through its interaction with SERT and DAT. It has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synapse. This increased neurotransmitter activity is thought to contribute to the anxiolytic and antidepressant effects of 1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine.
Biochemical and Physiological Effects
1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, regions of the brain that are involved in mood regulation and cognitive function. 1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine has several advantages for use in lab experiments. It is a highly selective compound that targets specific neurotransmitter systems, making it a useful tool for studying the role of serotonin and dopamine in various physiological processes. 1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine is also relatively easy to synthesize and purify, making it accessible for use in a variety of research settings.
However, there are also limitations to the use of 1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine in lab experiments. Its effects are largely restricted to the serotonin and dopamine systems, which may limit its usefulness for studying other neurotransmitter systems. Additionally, 1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine has not been extensively studied in humans, so its effects and safety profile are not well understood.
Future Directions
There are several potential future directions for research on 1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Further studies are needed to better understand its effects and safety profile in humans. Another area of interest is its potential as a tool for studying the role of serotonin and dopamine in various physiological processes, particularly in the brain. Additional research is needed to better understand the mechanisms underlying its effects and to identify potential applications in other areas of research.
Scientific Research Applications
1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are important targets for drugs used to treat psychiatric disorders such as depression and anxiety. 1-(2-phenylethyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
3-phenyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-21(12-11-19-7-3-1-4-8-19)23-17-15-22(16-18-23)14-13-20-9-5-2-6-10-20/h1-10H,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPUPZBEEGYVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)
![1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4182445.png)
![ethyl N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]glycinate](/img/structure/B4182452.png)



![5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4182484.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182491.png)
![1-[2-(3-chlorophenoxy)butanoyl]piperidine](/img/structure/B4182501.png)

![3-({[4-(4-chlorophenoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4182523.png)
